4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzamide
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Overview
Description
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzamide is a complex organic compound with the molecular formula C24H18N4O. This compound is known for its unique structure, which includes a quinoline and indazole moiety linked to a benzamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Quinoline Derivative: The synthesis begins with the preparation of a quinoline derivative through a Friedländer synthesis, which involves the condensation of aniline with a ketone in the presence of an acid catalyst.
Indazole Formation: The quinoline derivative is then reacted with hydrazine to form the indazole ring. This step often requires heating and the use of a solvent such as ethanol.
Benzamide Coupling: The final step involves coupling the indazole-quinoline intermediate with benzoyl chloride to form the benzamide group. This reaction is typically carried out in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amine or alcohol nucleophiles in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling and metabolism.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and antimicrobial activity. For example, it may inhibit the activity of certain kinases or disrupt bacterial quorum sensing mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler compound with a similar amide functional group but lacking the quinoline and indazole moieties.
Quinoline Derivatives: Compounds containing the quinoline ring, known for their antimicrobial and anticancer properties.
Indazole Derivatives: Compounds with the indazole ring, often explored for their anti-inflammatory and anticancer activities.
Uniqueness
4-(3-Methyl-4-quinolin-3-ylindazol-1-yl)benzamide is unique due to its combined quinoline and indazole structure, which imparts distinct biological activities and chemical reactivity. This combination makes it a valuable compound for research in various scientific fields.
Properties
Molecular Formula |
C24H18N4O |
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Molecular Weight |
378.4 g/mol |
IUPAC Name |
4-(3-methyl-4-quinolin-3-ylindazol-1-yl)benzamide |
InChI |
InChI=1S/C24H18N4O/c1-15-23-20(18-13-17-5-2-3-7-21(17)26-14-18)6-4-8-22(23)28(27-15)19-11-9-16(10-12-19)24(25)29/h2-14H,1H3,(H2,25,29) |
InChI Key |
UMHXNQAJZLEVII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=CC=CC(=C12)C3=CC4=CC=CC=C4N=C3)C5=CC=C(C=C5)C(=O)N |
Origin of Product |
United States |
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